

(S)-(-)-1-(2-Naphthyl)ethanol price per gram

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Compound of Interest

Compound Name: (S)-(-)-1-(2-Naphthyl)ethanol

Cat. No.: B2441702

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An In-Depth Technical Guide to **(S)-(-)-1-(2-Naphthyl)ethanol**: Pricing, Synthesis, and Application

Abstract

(S)-(-)-1-(2-Naphthyl)ethanol [CAS: 27544-18-9] is a chiral aromatic alcohol of significant interest in the fields of pharmaceutical development and asymmetric organic synthesis. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its market price, physicochemical properties, synthesis methodologies, analytical characterization, key applications, and safety protocols.

Physicochemical Properties

(S)-(-)-1-(2-Naphthyl)ethanol is a white crystalline solid at room temperature. Its molecular structure consists of a naphthalene ring system with an (S)-configured hydroxyethyl group at the 2-position, which is the source of its chirality and utility in stereoselective synthesis.

Property	Value	Source(s)
CAS Number	27544-18-9	[1][2][3]
Molecular Formula	C ₁₂ H ₁₂ O	[1][3]
Molecular Weight	172.22 g/mol	[1][3]
Melting Point	70–71 °C	[1][2]
Boiling Point	316 °C at 760 mmHg	[1]
Density	1.113 g/cm ³	[1][2]
Optical Rotation [α] _D ²⁰	-35° to -42° (c=1, MeOH)	[1]
Appearance	White to Almost White Solid/Crystal	[4][5]
Purity	≥98% (GC)	[1]
Enantiomeric Excess (ee)	Up to 99% in optimized syntheses	[1]

Market Price Analysis: (S)-(-)-1-(2-Naphthyl)ethanol

The price of **(S)-(-)-1-(2-Naphthyl)ethanol** is highly dependent on purity, enantiomeric excess (ee), quantity, and supplier. High enantiopurity (>99% ee) significantly increases the cost compared to the racemic mixture. The pricing data below is compiled from various chemical suppliers and should be considered indicative, as prices are subject to change. For precise, up-to-date pricing, it is recommended to request a formal quote from the suppliers.

Note: Many suppliers list the racemic mixture, 1-(2-Naphthyl)ethanol, more readily than the specific (S)-enantiomer. Pricing for the related (R)-(+)-enantiomer is also included for comparative context in chiral molecule sourcing.

Compound	Supplier	Quantity	Price (USD)	Price per Gram (USD)
1-(2-Naphthyl)ethanol (Racemic)	Chem-Impex	1 g	\$22.03	\$22.03
		5 g	\$68.30	\$13.66
		25 g	\$241.56	\$9.66
		100 g	\$782.77	\$7.83
(R)-(+)-1-(2-Naphthyl)ethanol	Sigma-Aldrich	1 g	\$61.20	\$61.20
TCI Chemical	1 g	\$493.00	\$493.00	
(S)-(-)-1-(2-Naphthyl)ethanol	Fisher Scientific	5 g	Price on request	Price on request

*Prices are as of early 2026 and may not include shipping or handling fees. Bulk pricing is typically available upon request and offers a lower cost per gram.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Synthesis and Manufacturing

The production of enantiomerically pure **(S)-(-)-1-(2-Naphthyl)ethanol** is critical for its application in pharmaceuticals. The primary strategies involve either the asymmetric reduction of a prochiral ketone or the resolution of a racemic mixture.

Asymmetric Reduction of 2-Acetonaphthone

This is the most direct route, where 2-acetonaphthone is reduced to the corresponding alcohol using a chiral catalyst or enzyme. This method avoids the 50% theoretical yield limit of racemic resolution.

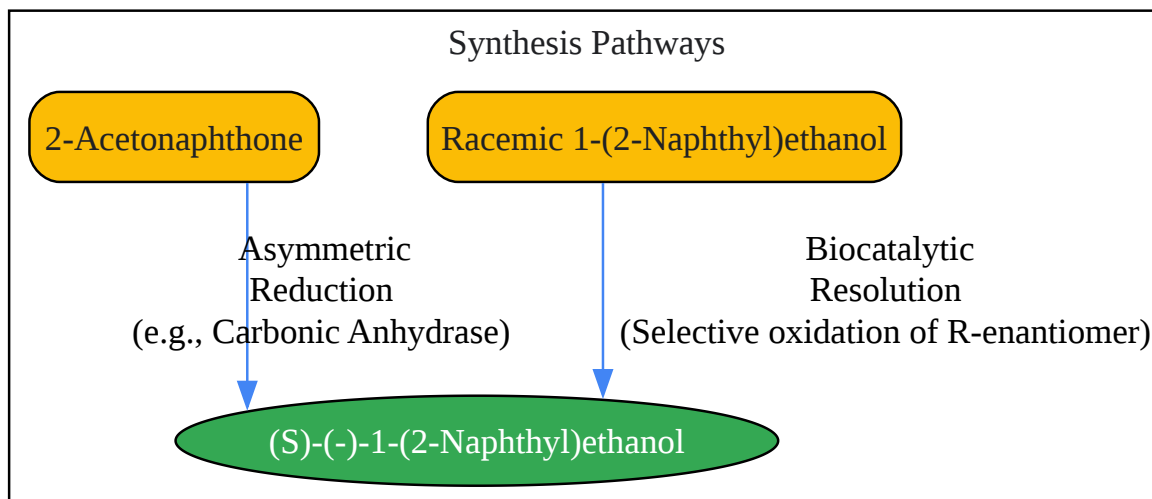
- Mechanism: A chiral catalyst, often a transition metal complex with a chiral ligand, or an enzyme like a ketoreductase, delivers a hydride stereoselectively to one face of the ketone.

- Green Chemistry Approach: An innovative method utilizes carbonic anhydrase and silanes for the enzymatic reduction of 2-acetonaphthone.[1] This process operates under mild conditions and avoids the use of traditional heavy metal catalysts, aligning with green chemistry principles.[1]

Biocatalytic Resolution of Racemic 1-(2-Naphthyl)ethanol

Kinetic resolution is a widely used industrial method. It involves the selective reaction of one enantiomer from a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity.

- Mechanism: A biocatalyst, such as an immobilized plant protein, selectively oxidizes the (R)-enantiomer to 2-acetonaphthone, leaving the desired (S)-enantiomer unreacted.[1] For example, a patented process using immobilized oat protein achieves this separation, yielding **(S)-(-)-1-(2-Naphthyl)ethanol** with 99% enantiomeric excess and a 50% theoretical yield.[1]



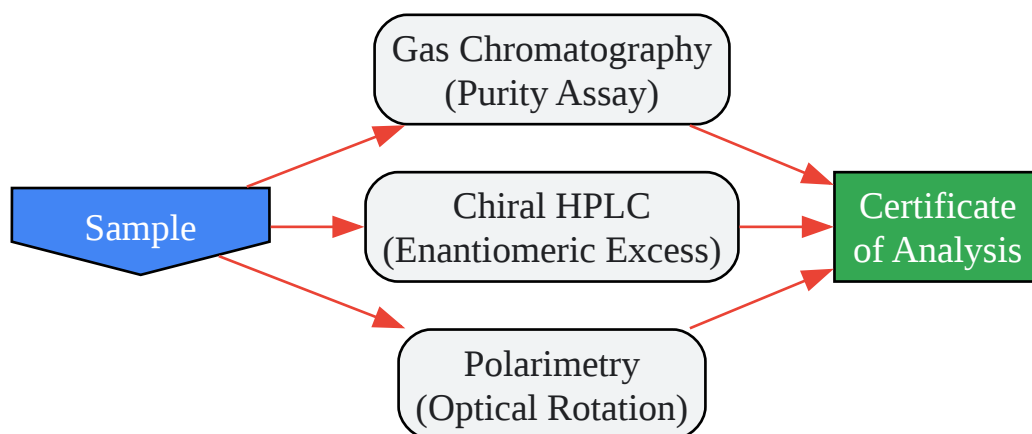
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Caption: Key synthesis routes to enantiopure **(S)-(-)-1-(2-Naphthyl)ethanol**.

Analytical Characterization

Ensuring the chemical purity and enantiomeric excess of **(S)-(-)-1-(2-Naphthyl)ethanol** is paramount for its use in regulated industries. A combination of chromatographic and spectroscopic techniques is employed.

- Gas Chromatography (GC): Used to determine the chemical purity of the compound. Commercial grades typically specify a purity of $\geq 98\%$.^{[1][4]}
- Chiral High-Performance Liquid Chromatography (HPLC): The definitive method for determining enantiomeric excess (ee). The sample is passed through a chiral stationary phase, which differentially interacts with the (S) and (R) enantiomers, leading to their separation and quantification.
- Optical Rotation: A polarimeter measures the rotation of plane-polarized light by the chiral sample. The specific rotation value confirms the enantiomeric form and can give a preliminary indication of purity.
- Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure and identify functional groups.



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Caption: Standard analytical workflow for quality control of the final product.

Applications in Research and Development

The utility of **(S)-(-)-1-(2-Naphthyl)ethanol** is centered on its identity as a chiral precursor.

- **Pharmaceutical Synthesis:** It serves as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.^[4] Its defined stereochemistry is crucial as different enantiomers of a drug can have vastly different pharmacological activities or toxicities. A structurally related compound, 1-(6-Methoxy-2-naphthyl)ethanol, is a well-known precursor to the NSAID (S)-Naproxen, highlighting the importance of this class of chiral alcohols.^[8]
- **Enzyme Research:** It is used as a substrate in enzymatic studies to investigate stereoselectivity. For example, it helps in studying UDP-glucuronosyltransferases (UGTs) like UGT2B7 and UGT2B17, revealing how these metabolic enzymes process different enantiomers.^[1] This knowledge is vital for designing drugs with improved metabolic stability.^[1]
- **General Organic Synthesis:** In a broader context, it is a versatile building block for creating more complex chiral molecules for various applications in materials science and specialty chemicals.^[4]

Experimental Protocol: Biocatalytic Resolution

This protocol is a representative example based on the principles of stereoselective oxidation of the (R)-enantiomer.

Objective: To resolve racemic 1-(2-naphthyl)ethanol to obtain the (S)-enantiomer with high enantiomeric excess.

Materials:

- Racemic 1-(2-naphthyl)ethanol
- Immobilized plant protein (e.g., from oat, pea, or soybean)^[1]
- Appropriate buffer solution (e.g., phosphate buffer, pH 7.0)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)
- Standard laboratory glassware and magnetic stirrer/shaker

Procedure:

- **Reaction Setup:** In a reaction vessel, suspend the immobilized plant protein in the buffer solution.
- **Substrate Addition:** Add the racemic 1-(2-naphthyl)ethanol to the suspension.
- **Incubation:** Seal the vessel and incubate the mixture at a controlled temperature (e.g., 30–40 °C) with gentle agitation for a specified period (e.g., 4 days).^[1]
- **Reaction Monitoring:** Periodically take aliquots from the reaction mixture and analyze by chiral HPLC to monitor the conversion of the (R)-enantiomer and the enantiomeric excess of the remaining (S)-enantiomer.
- **Work-up:** Once the desired ee is achieved (typically >99%), filter the mixture to remove the immobilized enzyme.
- **Extraction:** Extract the aqueous filtrate with an organic solvent like ethyl acetate (3x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **(S)-(-)-1-(2-Naphthyl)ethanol**.
- **Final Analysis:** Analyze the final product for chemical purity (GC) and enantiomeric excess (chiral HPLC) to confirm specifications are met.

Safety and Handling

Based on available Safety Data Sheets (SDS), **(S)-(-)-1-(2-Naphthyl)ethanol** is not considered hazardous under US OSHA Hazard Communication Standard 2024.^[9] However, as with all laboratory chemicals, standard safety practices should be strictly followed.

- **Personal Protective Equipment (PPE):** Wear safety glasses, chemical-resistant gloves, and a lab coat.^[10]
- **Handling:** Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area or a chemical fume hood.^[9] Avoid dust formation.^[9]

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store at 0-8 °C for long-term stability.[4]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [9]

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